Butyl 2,2,2-trifluoroethyl carbonate

Overview

Description

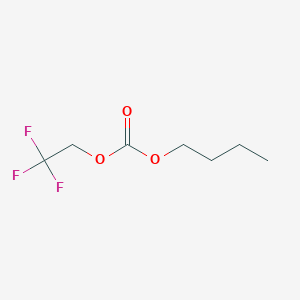

Butyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H11F3O3. It is a colorless liquid known for its high thermal and electrochemical stability, making it a valuable component in various industrial applications, particularly in the battery industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of butanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

C4H9OH+CF3CH2OCOCl→C7H11F3O3+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,2-trifluoroethyl carbonate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to produce butanol and 2,2,2-trifluoroethanol.

Transesterification: It can react with other alcohols to form different esters.

Reduction: It can be reduced to its corresponding alcohols under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid/base solutions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Hydrolysis: Butanol and 2,2,2-trifluoroethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Butanol and 2,2,2-trifluoroethanol.

Scientific Research Applications

Butyl 2,2,2-trifluoroethyl carbonate is widely used in scientific research due to its unique properties:

Battery Industry: It is used as an electrolyte additive to enhance the performance and stability of lithium-ion batteries.

Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: It is explored for its potential use in drug formulation and delivery systems.

Materials Science: It is used in the development of advanced materials with specific thermal and electrochemical properties.

Mechanism of Action

The primary mechanism by which Butyl 2,2,2-trifluoroethyl carbonate exerts its effects is through its interaction with other chemical species in the system. In the context of lithium-ion batteries, it forms a stable solid electrolyte interphase (SEI) on the anode surface, which prevents further decomposition of the electrolyte and enhances battery performance . The molecular targets include the lithium ions and the electrode materials, where it facilitates the formation of a protective layer.

Comparison with Similar Compounds

Similar Compounds

- Bis(2,2,2-trifluoroethyl) carbonate

- Ethylene carbonate

- Propylene carbonate

Uniqueness

Butyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of butyl and trifluoroethyl groups, which impart both hydrophobic and fluorophilic properties. This makes it particularly effective in applications requiring high thermal and electrochemical stability, such as in high-performance batteries .

Biological Activity

Butyl 2,2,2-trifluoroethyl carbonate is a compound of increasing interest in biological and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoroethyl group, which enhances its lipophilicity and allows for better membrane penetration. This property is crucial for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The trifluoroethyl group can modulate enzyme activities by altering the electronic characteristics of the compound, thus influencing binding affinities to various enzymes and receptors.

- Cell Membrane Penetration : Enhanced lipophilicity facilitates the compound's ability to cross cell membranes, making it a potential candidate for drug delivery systems .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound and related compounds. For instance:

- In Vitro Studies : Compounds containing the trifluoroethyl group have shown increased potency in inhibiting cancer cell growth compared to their non-fluorinated analogs. A study demonstrated that the inclusion of a trifluoroethyl moiety improved drug potency against various cancer cell lines by enhancing interactions with target proteins involved in cell proliferation .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites on enzymes, leading to altered enzymatic activity .

Case Study 1: Anticancer Activity Assessment

In a recent study examining the effects of various carbonate derivatives on breast cancer cell lines (MCF-7, SK-BR-3), this compound was included as part of a broader investigation into its anticancer properties. The results indicated that while some derivatives exhibited significant cytotoxicity against cancer cells, this compound showed moderate activity compared to established chemotherapeutics like tamoxifen .

Case Study 2: Enzyme Modulation

Another study focused on the modulation of enzyme activity by this compound. The compound was found to inhibit glutaminase activity in cancer cells, suggesting a potential role in metabolic reprogramming for cancer therapy. This inhibition was linked to the structural features of the trifluoroethyl group enhancing binding affinity to the enzyme's active site .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound | Anticancer Activity | Enzyme Inhibition | Lipophilicity |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| Trifluoromethyl Analog A | High | Moderate | Very High |

| Non-Fluorinated Analog B | Low | No | Low |

Properties

IUPAC Name |

butyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-2-3-4-12-6(11)13-5-7(8,9)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXNIAZOEQIMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.